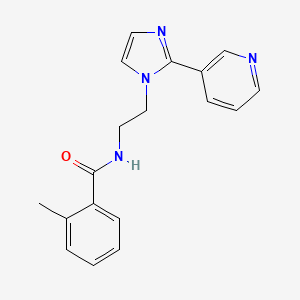
2-methyl-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide is a synthetic compound that belongs to the class of benzamide derivatives. It has attracted significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
Design and Synthesis for Antimycobacterial Activity
Novel imidazo[1,2-a]pyridine-3-carboxamides (IPAs) bearing different linkers have shown considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis (MTB) strains. These compounds, including derivatives with an N-[2-(piperazin-1-yl)ethyl] moiety, offer a potent scaffold for antimycobacterial agents, demonstrating high safety indices and significant antimycobacterial properties. This research highlights the potential of these compounds in developing new treatments for tuberculosis, addressing the challenge of drug resistance (Kai Lv et al., 2017).
Cellular Permeability of DNA-Binding Compounds
Research on pyrrole-imidazole (Py-Im) polyamides has explored their specificity in binding to DNA sequences within mammalian cells. A study investigating the effects of size and linker on cellular permeability found that an ethylene diamine (Et) linker enhances permeability. These findings contribute to understanding how to improve the delivery and effectiveness of DNA-targeting compounds in therapeutic applications (Bo Liu & T. Kodadek, 2009).
Functionalization Reactions in Organic Synthesis
Experimental and theoretical studies on the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine have provided insights into the mechanisms of synthesizing novel organic compounds. These findings offer valuable knowledge for designing and synthesizing novel organic molecules with potential applications in various fields, including pharmaceuticals and materials science (İ. Yıldırım et al., 2005).
Development of Novel Heterocyclic Compounds
The synthesis of new heterocyclic compounds incorporating a thiadiazole moiety has shown promising insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research contributes to the search for effective insecticidal agents, highlighting the potential of these novel compounds in agricultural pest management (A. Fadda et al., 2017).
Antibacterial Activity of Imidazo[1,2-a]pyridine Derivatives
A study focusing on the design and synthesis of novel imidazo[1,2-a]pyridine derivatives evaluated their antibacterial activity, revealing that some compounds exhibit significant activity against Gram-positive and Gram-negative bacteria. This research supports the development of new antibacterial agents, contributing to the fight against bacterial infections (Pushpalatha Budumuru et al., 2018).
Mecanismo De Acción
Mode of Action
Related compounds, such as pyrimidinamine derivatives, inhibit the electron transport in mitochondrial complex i . This inhibition disrupts the energy production in the cells, leading to their death .
Biochemical Pathways
By inhibiting mitochondrial complex i, similar compounds disrupt the electron transport chain, a crucial part of cellular respiration . This disruption can lead to a decrease in ATP production, affecting various downstream cellular processes.
Propiedades
IUPAC Name |
2-methyl-N-[2-(2-pyridin-3-ylimidazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-14-5-2-3-7-16(14)18(23)21-10-12-22-11-9-20-17(22)15-6-4-8-19-13-15/h2-9,11,13H,10,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEBFHRLHDERMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C=CN=C2C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-ethyl-2-phenyl-7-(4-(2-(p-tolyloxy)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2831852.png)


![(3AR,4R,6aS)-tert-butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/no-structure.png)

![1-[1-(4-Amino-furazan-3-yl)-5-methyl-1H-[1,2,3]triazol-4-yl]-ethanone](/img/structure/B2831858.png)
![4-butyl-1-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2831861.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2831862.png)


![5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2831868.png)
![(E)-3-(2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(morpholine-4-carbonyl)acrylonitrile](/img/structure/B2831869.png)
